2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under a variety of conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, although heating may be required in some cases.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl group, while reduction of the Boc group yields the free amine.
Scientific Research Applications
2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid primarily involves the protection of amine groups. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions. This allows for selective protection and deprotection of amines during multi-step synthesis .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid .
- tert-Butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate .
Uniqueness
2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid is unique due to its specific structure, which includes both a Boc-protected amine and a methoxy group. This combination of functional groups makes it particularly useful in synthetic chemistry for the selective protection and modification of molecules.
Properties
Molecular Formula |
C16H23NO5 |
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Molecular Weight |
309.36 g/mol |
IUPAC Name |
2-[3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-11-8-7-10(9-12(11)21-6)16(4,5)13(18)19/h7-9H,1-6H3,(H,17,20)(H,18,19) |
InChI Key |
JDJJOWRWPAQZFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(C)(C)C(=O)O)OC |
Origin of Product |
United States |
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